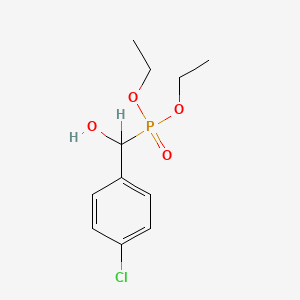
Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester
概要
説明
Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester, commonly known as Clodinafop-propargyl, is a widely used herbicide. It is a post-emergent herbicide that is used to control weeds in cereal crops such as wheat, barley, and rye. Clodinafop-propargyl is a member of the aryloxyphenoxypropionate (AOPP) family of herbicides. It is a selective herbicide that targets grass weeds and is effective against a wide range of grass species.
作用機序
Clodinafop-propargyl works by inhibiting the production of fatty acids in the target plant. It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in the production of fatty acids. By inhibiting ACCase, Clodinafop-propargyl prevents the production of fatty acids, which are essential for the growth and development of the target plant. This leads to the death of the target plant.
生化学的および生理学的効果
Clodinafop-propargyl has been extensively studied for its biochemical and physiological effects on plants. It has been shown to inhibit the activity of ACCase, which leads to a reduction in the production of fatty acids. This, in turn, leads to a reduction in the growth and development of the target plant. Clodinafop-propargyl has also been shown to have a low toxicity profile in mammals and other non-target organisms.
実験室実験の利点と制限
Clodinafop-propargyl is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective nature makes it an ideal herbicide for studying the effects of herbicides on grass weeds. However, its high cost and limited availability can be a limitation for some laboratory experiments.
将来の方向性
There are several future directions for research on Clodinafop-propargyl. One area of research could be to study the effects of Clodinafop-propargyl on non-target organisms such as insects and birds. Another area of research could be to develop new formulations of Clodinafop-propargyl that are more effective and have a lower environmental impact. Additionally, research could be conducted to study the long-term effects of Clodinafop-propargyl on soil health and microbial communities.
科学的研究の応用
Clodinafop-propargyl is widely used in the agricultural industry to control grass weeds in cereal crops. It has been extensively studied for its efficacy and safety in crop protection. Scientific research has shown that Clodinafop-propargyl is highly effective in controlling grass weeds and has a low toxicity profile.
特性
IUPAC Name |
(4-chlorophenyl)-diethoxyphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO4P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQJHXWKWXDLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Cl)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216711 | |
| Record name | Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester | |
CAS RN |
20641-28-5 | |
| Record name | Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20641-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Toluenephosphonic acid, p-chloro-alpha-hydroxy-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020641285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, diethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

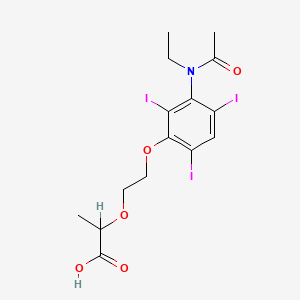
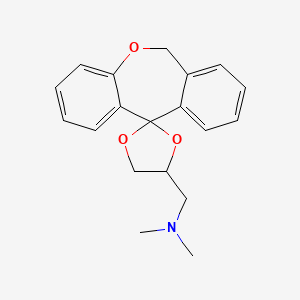

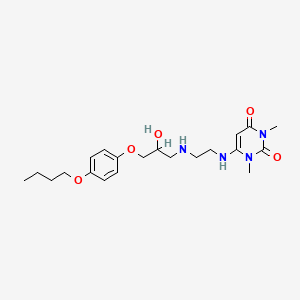
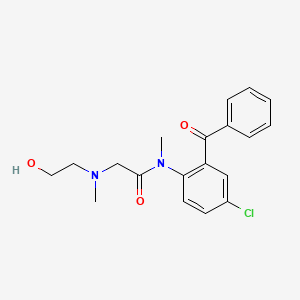
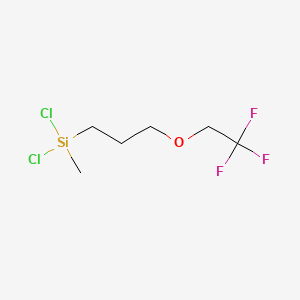
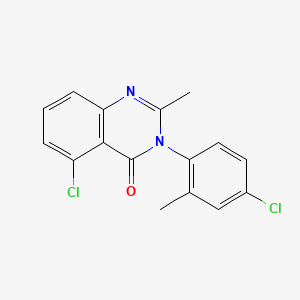
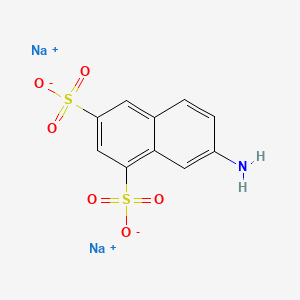

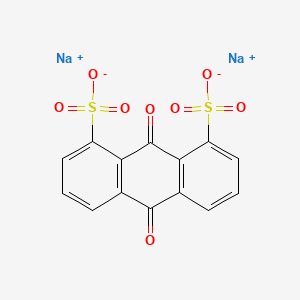
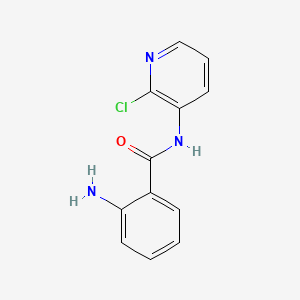

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-](/img/structure/B1619559.png)
![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)